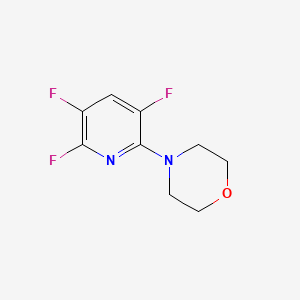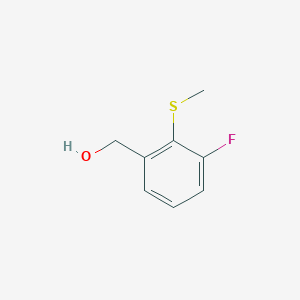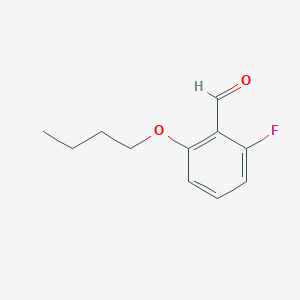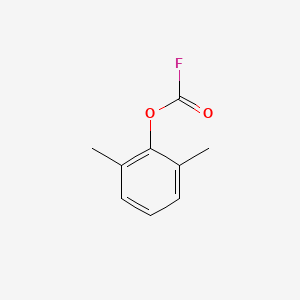
2,6-Dimethylphenylfluoroformate
Descripción general
Descripción
2,6-Dimethylphenylfluoroformate (2,6-DMPF) is an organofluorine compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis and is known for its unique reactivity and selectivity. It is also used in biochemical and physiological studies, as well as in laboratory experiments. In
Mecanismo De Acción
2,6-Dimethylphenylfluoroformate is an organofluorine compound that is known for its unique reactivity and selectivity. It reacts with a variety of organic compounds, including alcohols, amines, thiols, and carboxylic acids, to produce a variety of products. It can also be used to activate nucleophilic fluorinating agents, such as tetrafluoroborate and hexafluorophosphate, to produce fluorinated compounds.
Efectos Bioquímicos Y Fisiológicos
2,6-Dimethylphenylfluoroformate is used in a variety of biochemical and physiological studies. It is used in the study of enzyme kinetics, as it is known to inhibit the activity of certain enzymes. It is also used in the study of cellular metabolism, as it is known to affect the activity of certain metabolic pathways. Additionally, it is used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dimethylphenylfluoroformate is a useful reagent for laboratory experiments, as it is known to be reactive and selective in its reactions. It is also relatively inexpensive and easy to obtain. However, it is important to note that 2,6-Dimethylphenylfluoroformate is a highly reactive compound and should be handled with care. It should be stored in a cool, dry place and should be handled in a well-ventilated area. Additionally, it should not be exposed to light or heat, as it may decompose.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Dimethylphenylfluoroformate in scientific research. One potential future direction is the use of 2,6-Dimethylphenylfluoroformate in the synthesis of fluorinated polymers, as it is known to be reactive and selective in its reactions. Additionally, it could be used in the synthesis of fluorinated surfactants, as it is known to be a useful reagent for the synthesis of fluorinated compounds. Finally, it could be used in the study of drug metabolism, as it is known to affect the activity of certain drug-metabolizing enzymes.
Aplicaciones Científicas De Investigación
2,6-Dimethylphenylfluoroformate is used as a reagent in organic synthesis, as it is known to be reactive and selective in its reactions. It is used as a catalyst in the synthesis of nitriles, amides, and other compounds, and is also used in the synthesis of fluoroalkyl derivatives. It is also used in the synthesis of fluorinated building blocks, such as fluoroalkenes and fluoroalkynes. Additionally, it is used in the synthesis of fluorinated polymers and in the preparation of fluorinated surfactants.
Propiedades
IUPAC Name |
(2,6-dimethylphenyl) carbonofluoridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-4-3-5-7(2)8(6)12-9(10)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKMXRQCTVHMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenylfluoroformate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

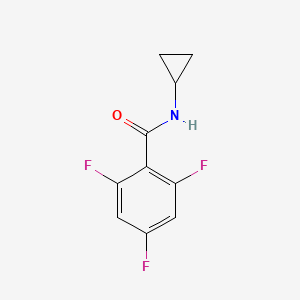
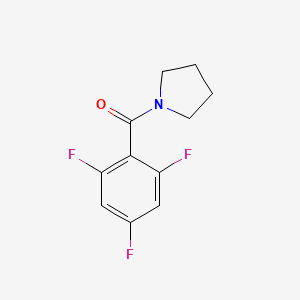
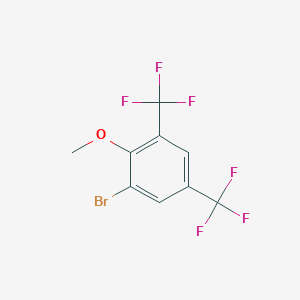
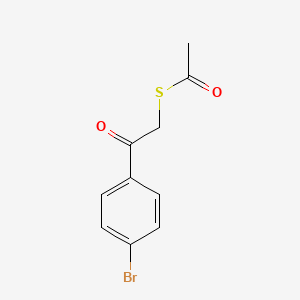
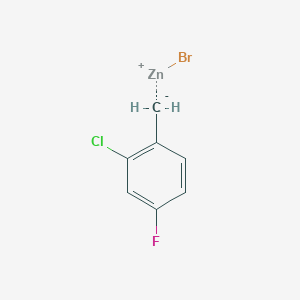
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)
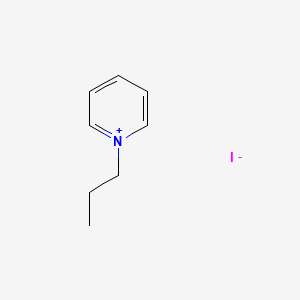
![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)
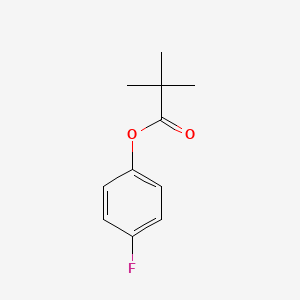
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
